4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
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Overview
Description
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a dimethoxyphenyl group, and a nitrile group
Preparation Methods
The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitrile group can be reduced to an amine.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group and the quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dimethoxyphenyl-containing molecules. Compared to these compounds, 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and other substituted quinolines .
Biological Activity
The compound 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- CAS Number : 332928-85-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with a quinoline structure often exhibit significant anticancer properties. The presence of the dimethoxyphenyl group enhances the cytotoxicity of the quinoline derivatives against various cancer cell lines. For instance, studies have shown that related quinoline derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 1.61 to 23.30 µg/mL depending on the specific structural modifications .
2. Antimicrobial Activity
Quinoline derivatives have also been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that similar compounds exhibited antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
3. Anticonvulsant Activity
Certain derivatives of quinoline have shown promise in anticonvulsant activity. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance anticonvulsant properties, indicating that this compound may also be evaluated for similar effects .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Quinoline derivatives have been noted to inhibit enzymes such as DNA topoisomerases and kinases, which are crucial for cancer cell proliferation .
- Interference with Cell Signaling Pathways : The presence of specific substituents can modulate signaling pathways involved in apoptosis and cell growth.
Case Studies
Several case studies highlight the biological activity of related quinoline compounds:
- Anticancer Study : A study involving a series of quinoline derivatives showed that modifications at the 4-position significantly increased cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : A comparative analysis demonstrated that quinoline derivatives exhibited broad-spectrum antimicrobial activity against drug-resistant bacterial strains, suggesting potential for development into new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-11-14(10-20)18(19-15(21-11)5-4-6-16(19)22)13-9-12(23-2)7-8-17(13)24-3/h7-9,18,21H,4-6H2,1-3H3 |
InChI Key |
VMXRANPWEMFYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C#N |
Origin of Product |
United States |
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